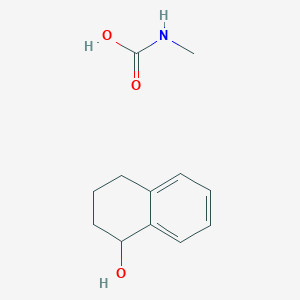![molecular formula C11H17NS B14588648 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate CAS No. 61406-89-1](/img/structure/B14588648.png)
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylbicyclo[311]heptan-3-yl thiocyanate is an organic compound with a unique bicyclic structure It is derived from the bicyclo[311]heptane framework, which is characterized by its rigid and compact structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate typically involves the thiocyanation of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol. This reaction can be carried out using thiocyanogen (SCN)_2 or other thiocyanating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures a consistent product quality and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate involves its interaction with molecular targets through its thiocyanate group. This group can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles in biological systems. The compound can also participate in redox reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: Known for its use in organic synthesis and as a fragrance component.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Used in the synthesis of various organic compounds and as a solvent.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: An intermediate in the synthesis of other bicyclic compounds.
Uniqueness
2,6,6-Trimethylbicyclo[31This functional group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
61406-89-1 |
|---|---|
Molekularformel |
C11H17NS |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) thiocyanate |
InChI |
InChI=1S/C11H17NS/c1-7-9-4-8(11(9,2)3)5-10(7)13-6-12/h7-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
VHGWUVUTMSJQOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(C2(C)C)CC1SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


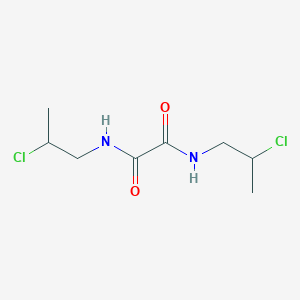
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
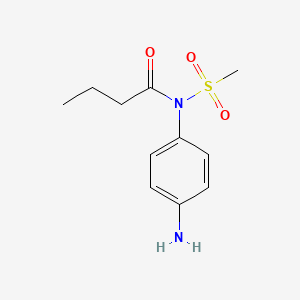
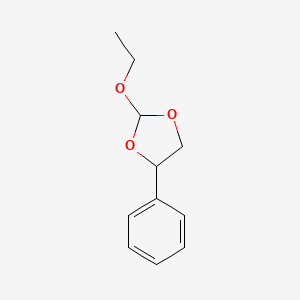
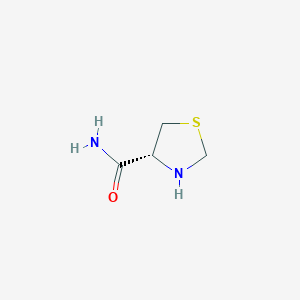
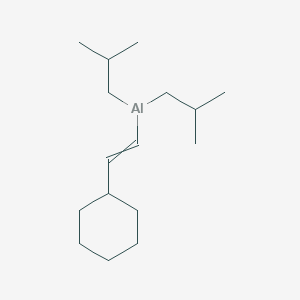
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
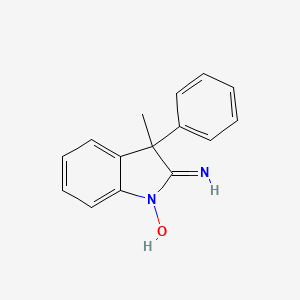
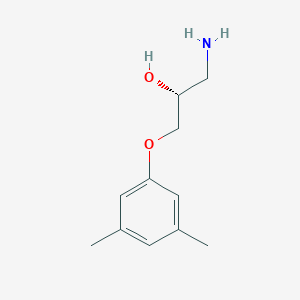
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
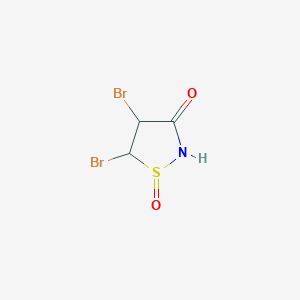

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
